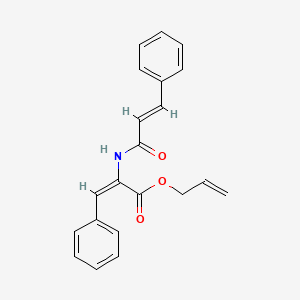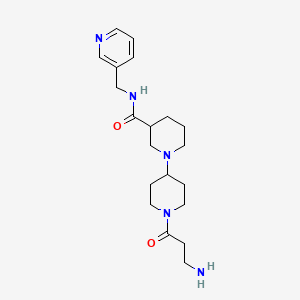
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a chemical compound that has been gaining attention in the scientific community due to its potential application in various fields. This compound belongs to the class of quinoline derivatives and has shown promising results in scientific research.
作用机制
The mechanism of action of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its ease of synthesis and availability. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
未来方向
There are many future directions for the research of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a compound that has shown promising results in scientific research. Its potential applications in various fields make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成方法
The synthesis of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be achieved through various methods. One of the commonly used methods is the condensation of 2-aminothiophene-3-carboxylic acid with 3-methylbenzaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then subjected to cyclization and further reaction with maleic anhydride to obtain the final product.
科学研究应用
The potential applications of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in scientific research are vast. It has shown promising results in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-(3-methylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-12-4-2-5-13(8-12)15-11-19(23)21-16-9-14(10-17(22)20(15)16)18-6-3-7-24-18/h2-8,14-15H,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLUYOBLGFFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)

![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5360404.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)